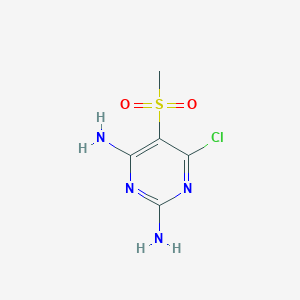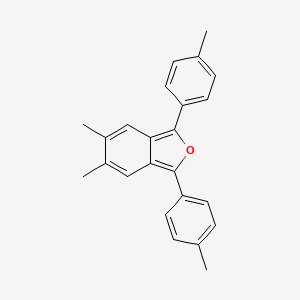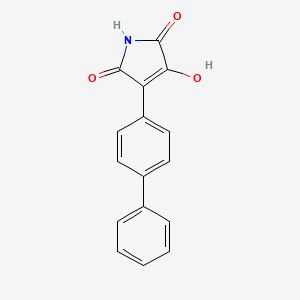
1H-Pyrrole-2,5-dione, 3-(1,1'-biphenyl)-4-yl-4-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2,5-dione, 3-(1,1’-biphenyl)-4-yl-4-hydroxy- is a complex organic compound that features a pyrrole ring fused with a biphenyl group and a hydroxyl group
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-2,5-dione, 3-(1,1’-biphenyl)-4-yl-4-hydroxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a cyclization reaction involving an appropriate precursor, such as an α,β-unsaturated carbonyl compound.
Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and advanced catalytic systems.
Analyse Chemischer Reaktionen
1H-Pyrrole-2,5-dione, 3-(1,1’-biphenyl)-4-yl-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2,5-dione, 3-(1,1’-biphenyl)-4-yl-4-hydroxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials, such as polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2,5-dione, 3-(1,1’-biphenyl)-4-yl-4-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The biphenyl group can interact with hydrophobic regions of proteins, affecting their activity. The compound’s overall structure allows it to modulate enzyme activity, receptor binding, and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-2,5-dione, 3-(1,1’-biphenyl)-4-yl-4-hydroxy- can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-: This compound has a similar pyrrole-dione structure but with different substituents, leading to distinct chemical and biological properties.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: This compound features a biphenyl group and an indole moiety, showing different reactivity and applications.
4,4’-Methylenebis(phenylmaleimide): This compound has a similar biphenyl structure but with maleimide groups, used in different industrial applications.
Eigenschaften
CAS-Nummer |
77529-41-0 |
|---|---|
Molekularformel |
C16H11NO3 |
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
3-hydroxy-4-(4-phenylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H11NO3/c18-14-13(15(19)17-16(14)20)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,17,18,19,20) |
InChI-Schlüssel |
JOHXXIIKYZCYCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=O)NC3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,7,8-Tetrahydrodibenz[c,e]azocine](/img/structure/B12918577.png)

![3-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12918585.png)

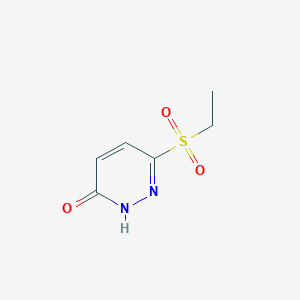

![Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]-](/img/structure/B12918602.png)

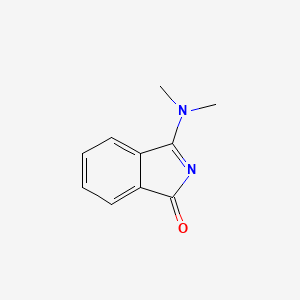
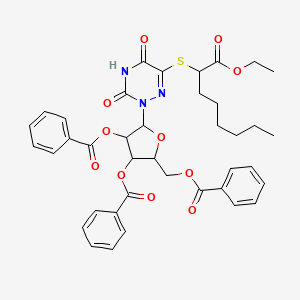
![6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12918628.png)
![1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione](/img/structure/B12918633.png)
